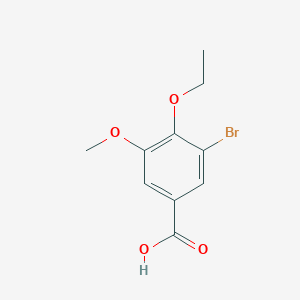

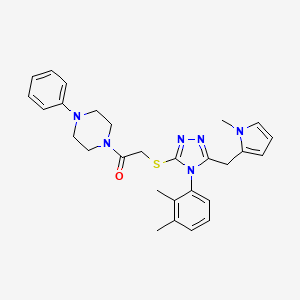

![molecular formula C17H16N4O3S2 B2857613 N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}thiophene-2-carboxamide CAS No. 302937-92-4](/img/structure/B2857613.png)

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}thiophene-2-carboxamide, also known as DMPT-SC, is a novel small molecule that has been shown to have a wide range of potential applications in the scientific research field. It is a member of the thiophene-2-carboxamide family, which is a group of compounds that contain a thiophene ring with a carboxamide group attached to the nitrogen atom. DMPT-SC has been the subject of numerous studies, and its potential applications have been explored in various fields, such as biochemistry and physiology.

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}thiophene-2-carboxamide is not yet fully understood. However, it is believed that the compound binds to specific proteins, such as enzymes, and activates them, leading to the desired biological effect. Additionally, this compound is believed to interact with DNA and RNA, leading to the regulation of gene expression.

Biochemical and Physiological Effects

This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, such as proteases and phosphatases, leading to the regulation of cellular processes. Additionally, this compound has been shown to modulate the activity of transcription factors, leading to the regulation of gene expression. Furthermore, this compound has been shown to modulate the activity of ion channels, leading to the regulation of ion transport across cell membranes.

Advantages and Limitations for Lab Experiments

The main advantage of using N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}thiophene-2-carboxamide in laboratory experiments is its high affinity for proteins and its ability to activate enzymes. Additionally, this compound is highly soluble in aqueous solutions and can be easily incorporated into biochemical assays. However, one of the main limitations of using this compound in laboratory experiments is its low solubility in organic solvents, which can make it difficult to incorporate into certain types of assays.

Future Directions

The potential applications of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}thiophene-2-carboxamide are far-reaching, and there are many future directions that can be explored. These include further exploring the mechanism of action of this compound, developing new methods for incorporating this compound into biochemical assays, and exploring the use of this compound in drug delivery systems. Additionally, further research can be conducted to explore the use of this compound in the detection and treatment of diseases, such as cancer. Finally, further research can be conducted to explore the use of this compound in the development of new therapeutic compounds.

Synthesis Methods

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}thiophene-2-carboxamide can be synthesized using a multi-step synthesis process. The first step involves the reaction of 2,6-dimethylpyrimidine-4-sulfonamide with thiophene-2-carboxaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The second step involves the reaction of the product with a base, such as potassium carbonate, to form the desired product. The third step involves the reaction of the product with a base, such as sodium hydroxide, to form the desired product.

Scientific Research Applications

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}thiophene-2-carboxamide has been studied extensively for its potential applications in the scientific research field. It has been used as a fluorescent probe for imaging and monitoring biological processes, such as protein-protein interactions, enzyme activity, and cell metabolism. It has also been used as a tool to study the structure and function of proteins, as well as to study the structure and function of DNA and RNA. Additionally, this compound has been used to study the structure and function of small molecules, such as lipids and carbohydrates.

properties

IUPAC Name |

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S2/c1-11-10-16(19-12(2)18-11)21-26(23,24)14-7-5-13(6-8-14)20-17(22)15-4-3-9-25-15/h3-10H,1-2H3,(H,20,22)(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKARCEWTILLPGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

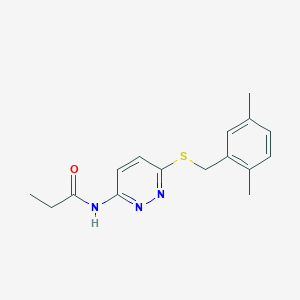

![furan-3-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2857532.png)

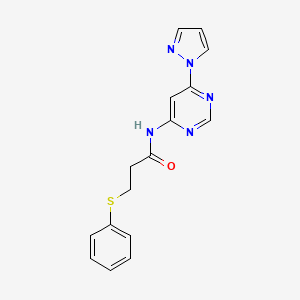

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2857533.png)

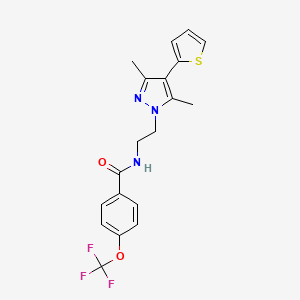

![3-{[(3,4-Dimethoxyphenoxy)acetyl]amino} isonicotinic acid](/img/structure/B2857535.png)

![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2857537.png)

![2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2857539.png)

![5-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenyl-2,1-benzoxazole](/img/structure/B2857549.png)

![(E)-3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2857550.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2857551.png)